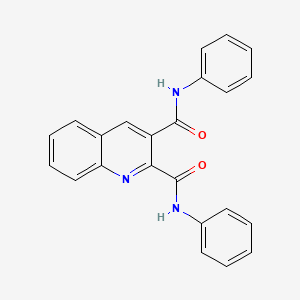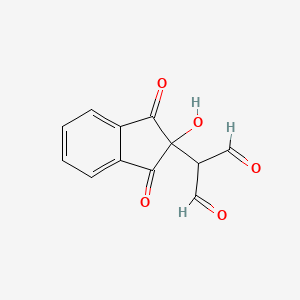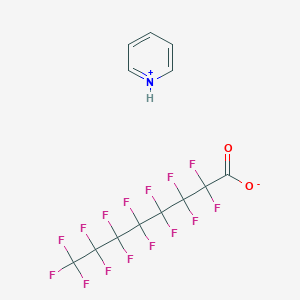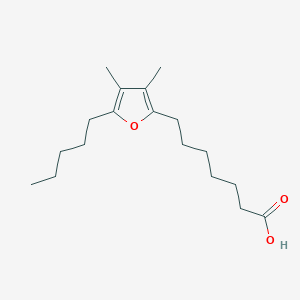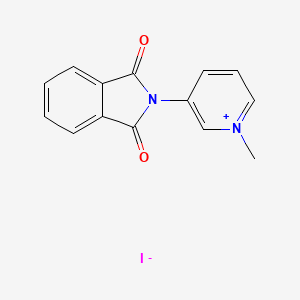
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide is a complex organic compound characterized by its unique structure, which includes a pyridinium iodide moiety and an isoindole derivative
準備方法
The synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindole derivatives with methylpyridinium iodide under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
化学反応の分析
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how this compound influences biological processes at the molecular level.
類似化合物との比較
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide can be compared with similar compounds such as:
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the pyridinium iodide and isoindole moieties, which confer distinct chemical and biological properties.
特性
CAS番号 |
92586-64-6 |
|---|---|
分子式 |
C14H11IN2O2 |
分子量 |
366.15 g/mol |
IUPAC名 |
2-(1-methylpyridin-1-ium-3-yl)isoindole-1,3-dione;iodide |
InChI |
InChI=1S/C14H11N2O2.HI/c1-15-8-4-5-10(9-15)16-13(17)11-6-2-3-7-12(11)14(16)18;/h2-9H,1H3;1H/q+1;/p-1 |
InChIキー |
MSKONIWXWVZJFJ-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


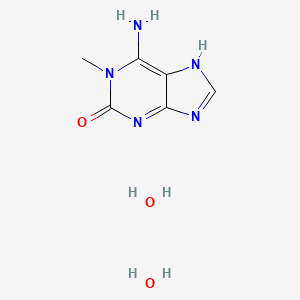
![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)
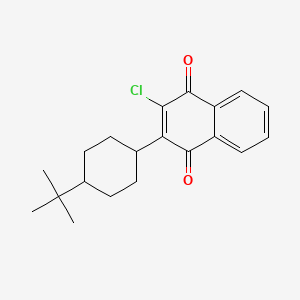
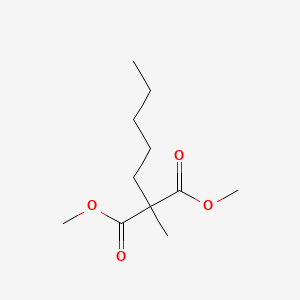
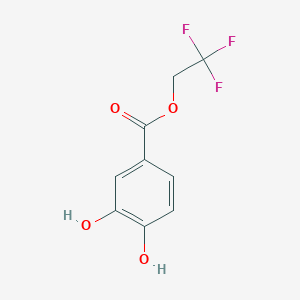
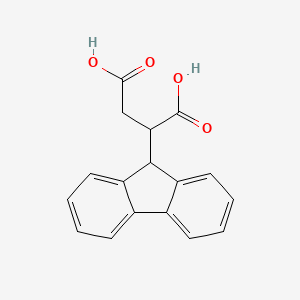
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)

